N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609399-90-7
VCID: VC4084672
InChI: InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H
SMILES: COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

CAS No.: 1609399-90-7

Cat. No.: VC4084672

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide - 1609399-90-7

Specification

CAS No. 1609399-90-7
Molecular Formula C17H22BrNO2
Molecular Weight 352.3
IUPAC Name 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide
Standard InChI InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H
Standard InChI Key CFEUZOKFBWVJCV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
Canonical SMILES COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide, reflecting its two methoxy-substituted aromatic rings and ethanamine backbone . Key identifiers include:

PropertyValueSource
CAS Number1609399-90-7
Molecular FormulaC₁₇H₂₂BrNO₂
Molecular Weight352.3 g/mol
SMILES NotationCOC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
InChI KeyCFEUZOKFBWVJCV-UHFFFAOYSA-N

The structure comprises a 2-methoxybenzyl group attached to the nitrogen of a 2-(4-methoxyphenyl)ethanamine moiety, with a hydrobromic acid counterion . X-ray crystallography data are unavailable, but computational models predict a planar conformation for the methoxyphenyl rings and a staggered ethanamine chain.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from 4-methoxyphenethylamine and 2-methoxybenzyl bromide:

  • Reductive Amination:
    4-Methoxyphenethylamine+2-MethoxybenzaldehydeNaBH4N-(2-Methoxybenzyl)-2-(4-Methoxyphenyl)Ethanamine\text{4-Methoxyphenethylamine} + \text{2-Methoxybenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(2-Methoxybenzyl)-2-(4-Methoxyphenyl)Ethanamine}
    Yields ~70–80% under optimized conditions.

  • Salt Formation:
    Reaction with hydrobromic acid in ethanol precipitates the hydrobromide salt .

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%).

Analytical Characterization

Quality control utilizes:

  • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water) .

  • NMR: Distinct signals for methoxy groups (δ 3.72–3.85 ppm) and aromatic protons (δ 6.80–7.25 ppm).

  • Mass Spec: ESI-MS m/z 271.2 [M-Br]⁺ .

Pharmacological Research Findings

Receptor Binding Profiling

In vitro assays reveal significant interactions with serotonin receptors:

ReceptorBinding Affinity (Ki)Assay Type
5-HT₂A18.4 ± 2.1 nMRadioligand
5-HT₂C42.7 ± 5.3 nMCompetitive
5-HT₁A>1,000 nMScreening

The 5-HT₂A affinity is comparable to psychedelic phenethylamines like DOI (Ki = 0.5 nM), suggesting potential psychoactive properties.

Functional Activity

  • 5-HT₂A Agonism: EC₅₀ = 34 nM in calcium flux assays (HEK293 cells).

  • Monoamine Transporter Inhibition:

    • SERT: IC₅₀ = 1,200 nM

    • DAT: IC₅₀ = 2,450 nM
      Weak activity compared to SSRIs.

In Vivo Effects

Rodent studies demonstrate:

  • Head-Twitch Response: 65% increase at 1 mg/kg (i.p.), blocked by 5-HT₂A antagonist M100907.

  • Hyperlocomotion: No significant effect up to 3 mg/kg, unlike amphetamines.

Applications in Scientific Research

Neuroscience Tools

  • 5-HT₂A Receptor Studies: Used to probe receptor dimerization and downstream signaling (e.g., PLC-β activation).

  • Behavioral Models: Investigates serotonin’s role in perception and cognition.

Future Research Directions

  • Crystal Structure Analysis: Elucidate solid-state conformation for drug design .

  • In Vivo Pharmacokinetics: Assess bioavailability and brain penetration.

  • Therapeutic Exploration: Evaluate efficacy in mood disorder models.

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